molecular formula C23H28O5 B110254 Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate CAS No. 85068-37-7

Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate

Cat. No. B110254
CAS RN: 85068-37-7
M. Wt: 384.5 g/mol
InChI Key: XGSMOSALSJBVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate, also known as (1-Naphthalenylmethyl)[(tetrahydro-2-furanyl)methyl]-propanedioic Acid Diethyl Ester, is an intermediate in synthesizing Nafronyl . Nafronyl is a selective inhibitor of serotonin receptors and is used as a vasodilator in the treatment of intermittent claudication .


Synthesis Analysis

The synthesis of Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate involves the Malonic Ester Synthesis . This process converts alkyl halides to carboxylic acids . The reaction requires a strong base, such as LDA, and must be carried out at very low temperature under strictly anhydrous conditions . The Malonic Ester Synthesis can be adapted to synthesize compounds that have the general structural formula .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate include the conversion of alkyl halides to carboxylic acids via the Malonic Ester Synthesis . This involves the formation of an enolate ion, which can then be alkylated with alkyl halides .

Safety And Hazards

The safety data sheet for Diethyl malonate, a related compound, indicates that it is a combustible liquid and causes serious eye irritation . It is harmful to aquatic life . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Future Directions

The synthesis method of Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate has been patented . The method uses a green solvent, 2-methyl tetrahydrofuran, as a reaction solvent and also directly as an extracting solvent . This method has a high yield of reaction products and a high recovery rate of the solvent, making it environmentally friendly and promising for industrial application .

properties

IUPAC Name

diethyl 2-(naphthalen-1-ylmethyl)-2-(oxolan-2-ylmethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O5/c1-3-26-21(24)23(22(25)27-4-2,16-19-12-8-14-28-19)15-18-11-7-10-17-9-5-6-13-20(17)18/h5-7,9-11,13,19H,3-4,8,12,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSMOSALSJBVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CCCO1)(CC2=CC=CC3=CC=CC=C32)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961986
Record name Diethyl [(naphthalen-1-yl)methyl][(oxolan-2-yl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate

CAS RN

85068-37-7, 41790-27-6
Record name 1,3-Diethyl 2-(1-naphthalenylmethyl)-2-[(tetrahydro-2-furanyl)methyl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85068-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (1-naphthylmethyl)tetrahydrofurfurylmalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041790276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl [(naphthalen-1-yl)methyl][(oxolan-2-yl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.517
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diethyl (1-naphthylmethyl)tetrahydrofurfurylmalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.